1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene
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Overview
Description
1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene is an organic compound with a complex structure, featuring a benzene ring substituted with bromopropyl, chloro, and ethoxy groups
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 3-propyl-5-chloro-2-ethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific receptors or enzymes in the body.
Material Science: It is utilized in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of their function. The chloro and ethoxy groups may influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(3-Bromopropyl)-5-chloro-2-ethoxybenzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-2-ethoxybenzene: Lacks the chloro group, which may result in different reactivity and biological activity.
1-(3-Bromopropyl)-5-chloro-2-methoxybenzene: The methoxy group instead of the ethoxy group can alter the compound’s solubility and reactivity.
1-(3-Chloropropyl)-5-chloro-2-ethoxybenzene: The presence of a chlorine atom instead of bromine can affect the compound’s reactivity in nucleophilic substitution reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H14BrClO |
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Molecular Weight |
277.58 g/mol |
IUPAC Name |
2-(3-bromopropyl)-4-chloro-1-ethoxybenzene |
InChI |
InChI=1S/C11H14BrClO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
JCVPTFRDTAKPIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CCCBr |
Origin of Product |
United States |
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